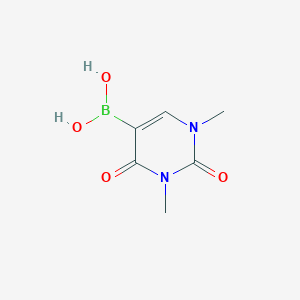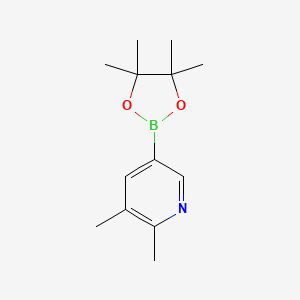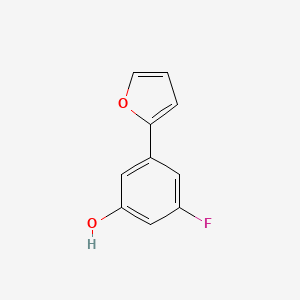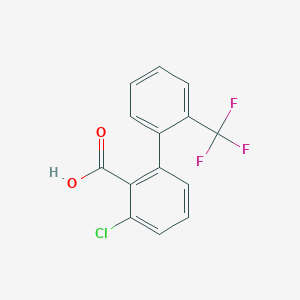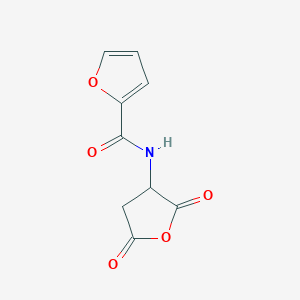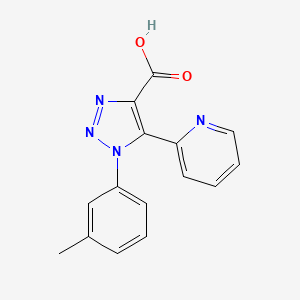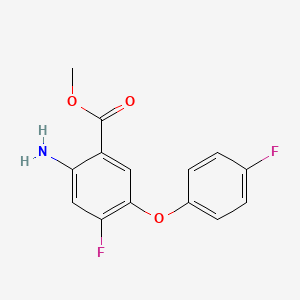
Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate
Descripción general
Descripción
“Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate” is a chemical compound with the molecular formula C14H11F2NO3 . It has a molecular weight of 279.24 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate” consists of a benzoate ester group, two fluorine atoms, an amino group, and a methoxy group . The exact spatial arrangement of these groups could be determined through techniques like NMR or X-ray crystallography .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate” is a solid compound . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .Aplicaciones Científicas De Investigación
- Antiviral Activity
- Application : Indole derivatives have been reported as antiviral agents .
- Method : Specific indole derivatives, such as methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, were prepared and tested .
- Results : The compound showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value of 17.1 to CoxB3 virus .
-
Antimicrobial Activity
- Application : Quinoline derivatives, which can be synthesized from indole derivatives, have been reported to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Method : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Results : Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
-
Anticancer Activity
- Application : Certain quinoline derivatives have shown potent anticancer activity .
- Method : Among this series, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione and 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione were prepared and tested .
- Results : These compounds displayed the most potent anticancer activity compared with 5-fluorouracil as positive control due to presence of fluoro and chloro substitution .
Propiedades
IUPAC Name |
methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3/c1-19-14(18)10-6-13(11(16)7-12(10)17)20-9-4-2-8(15)3-5-9/h2-7H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJBCRNYOKUEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



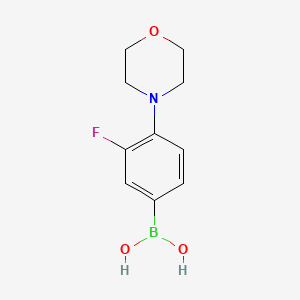
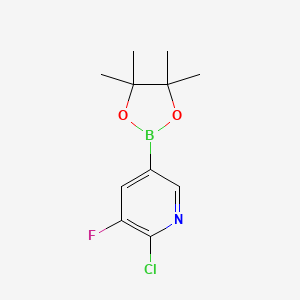
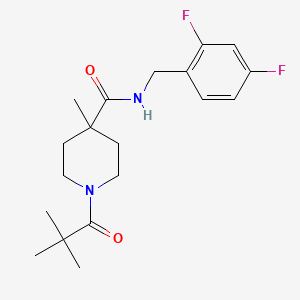
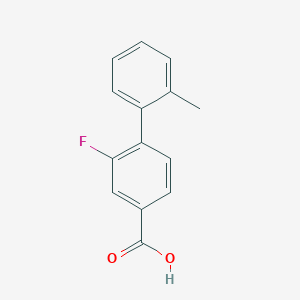
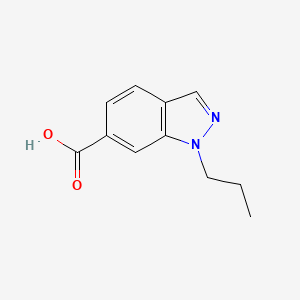
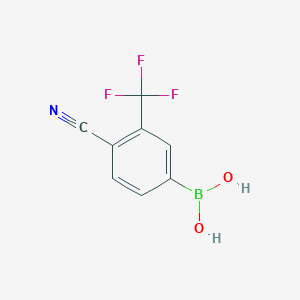
![2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463865.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463866.png)
